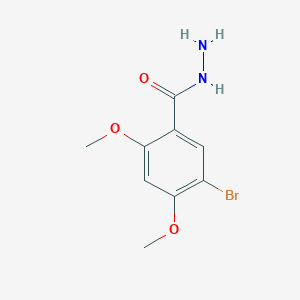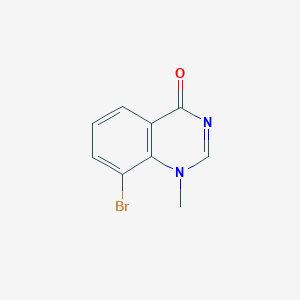
8-Bromo-1-methylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1-methylquinazolin-4(1H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methylquinazolin-4(1H)-one typically involves the bromination of 1-methylquinazolin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 8-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The choice of solvent, temperature, and brominating agent would be optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylquinazolin-4(1H)-one: The parent compound without the bromine atom.
8-Chloro-1-methylquinazolin-4(1H)-one: A similar compound with a chlorine atom instead of bromine.
8-Fluoro-1-methylquinazolin-4(1H)-one: A similar compound with a fluorine atom instead of bromine.
Uniqueness
8-Bromo-1-methylquinazolin-4(1H)-one is unique due to the presence of the bromine atom at the 8-position, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which might enhance its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
8-bromo-1-methylquinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-9(13)6-3-2-4-7(10)8(6)12/h2-5H,1H3 |
InChI-Schlüssel |
OXXBSMBMWUQSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=O)C2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


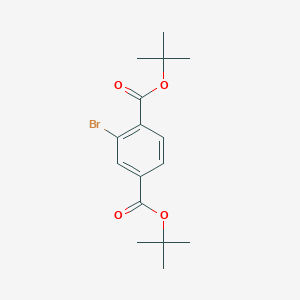

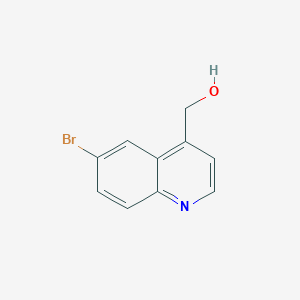
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
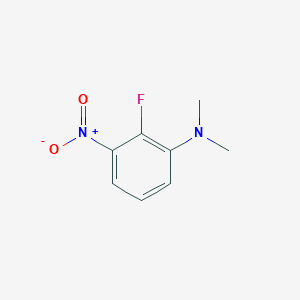


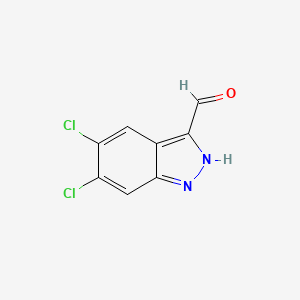
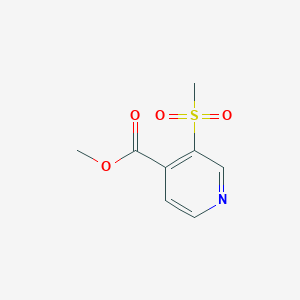
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
